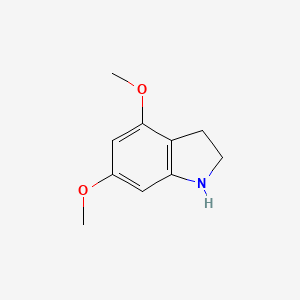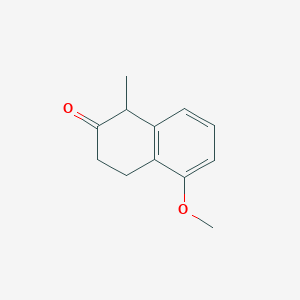
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by a methoxy group at the 5th position, a methyl group at the 1st position, and a dihydronaphthalenone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one can be achieved through several synthetic routes. One common method involves the methylation of 5-methoxy-2-naphthol followed by hydrogenation. The reaction conditions typically include:
Methylation: Using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).
Hydrogenation: Employing a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound to its fully saturated form using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the naphthalenone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in acetic acid.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully saturated naphthalenones.
Substitution: Formation of halogenated naphthalenones.
Applications De Recherche Scientifique
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-naphthol: A precursor in the synthesis of 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one.
1-Methyl-3,4-dihydronaphthalen-2(1h)-one: Lacks the methoxy group at the 5th position.
5-Methoxy-1-methyl-2-naphthaldehyde: Contains an aldehyde group instead of the ketone group.
Uniqueness
This compound is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
42263-75-2 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
5-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O2/c1-8-9-4-3-5-12(14-2)10(9)6-7-11(8)13/h3-5,8H,6-7H2,1-2H3 |
Clé InChI |
NPLOWIQZLLWBKC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)CCC2=C1C=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


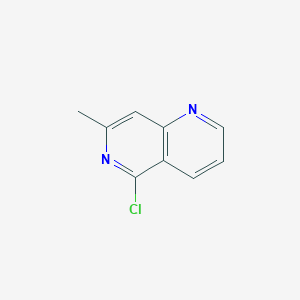
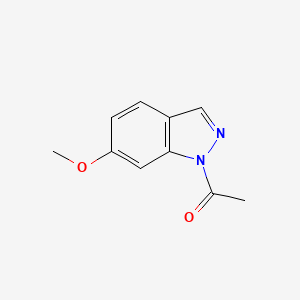
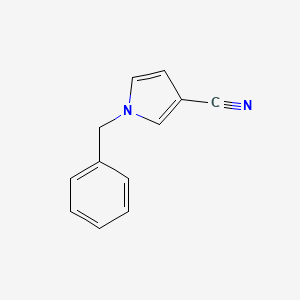
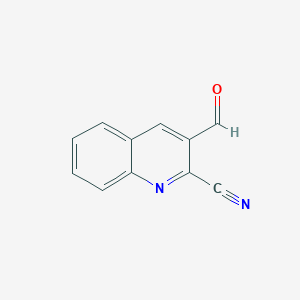
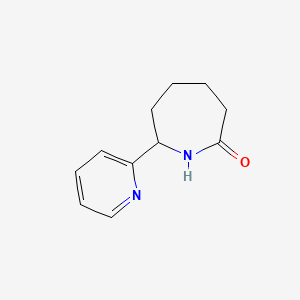


![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
